molecular formula C21H18ClNO5S B2434549 3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 565166-97-4

3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B2434549
CAS No.: 565166-97-4
M. Wt: 431.89
InChI Key: SRENXCUQVFCUHT-UHFFFAOYSA-N
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Description

3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is a chemical compound with the CAS Number: 565166-97-4 . It has a molecular weight of 431.9 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(benzyl-2-methoxyanilino)sulfonyl]-4-chlorobenzoic acid . The InChI code for this compound is 1S/C21H18ClNO5S/c1-28-19-10-6-5-9-18(19)23(14-15-7-3-2-4-8-15)29(26,27)20-13-16(21(24)25)11-12-17(20)22/h2-13H,14H2,1H3,(H,24,25) .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Toxicity Assessment

  • Toxic Properties Study : Benzoic acid derivatives, including 4-chlorobenzoic acid, have been evaluated for their toxic properties. A study by Gorokhova et al. (2020) indicated that 4-chlorobenzoic acid is classified as moderately hazardous. The study also found significant changes in urea concentration, aminotransferase activity, and a decrease in catalase activity, particularly pronounced with 4-chlorobenzoic acid, suggesting a substantial effect on the hepatorenal system (Gorokhova et al., 2020).

Chemical Decomposition and Synthesis

  • Photolytic Decomposition : A study on the photolytic decomposition of indapamide mentioned the formation of 3-sulfamoyl-4-chlorobenzoic acid as one of the decomposition products (Davis et al., 1979).
  • Drug Synthesis : Smirnov and Simerzina (1997) analyzed the diuretic properties of 3-sulfamoyl-4-chlorobenzoic acid amides, which underscores the chemical's potential in pharmaceutical synthesis (Smirnov & Simerzina, 1997).

Advanced Material Research

  • Polyaniline Doping : Research by Amarnath and Palaniappan (2005) investigated benzoic acid and its derivatives, including 4-chlorobenzoic acid, as dopants for polyaniline. This study highlights the utility of these compounds in advanced materials technology (Amarnath & Palaniappan, 2005).

Environmental Impact Studies

  • Photodecomposition Studies : Crosby and Leitis (1969) conducted studies on chlorobenzoic acids' photodecomposition, which is relevant to understanding the environmental impact of these compounds (Crosby & Leitis, 1969).

Solute Transfer Research

  • Solute Transfer Correlations : A study by Hart et al. (2015) involving benzoic acid derivatives, including 4-chlorobenzoic acid, provided insights into solute transfer into 2-methoxyethanol, contributing to the understanding of solute-solvent interactions in chemistry (Hart et al., 2015).

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[benzyl-(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c1-28-19-10-6-5-9-18(19)23(14-15-7-3-2-4-8-15)29(26,27)20-13-16(21(24)25)11-12-17(20)22/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENXCUQVFCUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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